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Compound of Interest

Compound Name: Asperfuran

Cat. No.: B1251189 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data of Asperfuran, a dihydrobenzofuran produced by Aspergillus species. This guide provides

researchers, scientists, and drug development professionals with a comprehensive overview of

the spectroscopic characteristics, experimental protocols, and analytical workflow for this

natural product.

Introduction
Asperfuran is a fungal metabolite first isolated from Aspergillus oryzae.[1] With the molecular

formula C₁₃H₁₄O₃, this compound has garnered interest for its biological activities.[1] A

thorough understanding of its structural and chemical properties through spectroscopic

analysis is paramount for its potential development as a therapeutic agent. This technical guide

presents a detailed summary of the available NMR and mass spectrometry data for

Asperfuran, outlines generalized experimental protocols for its analysis, and provides a visual

workflow for its spectroscopic characterization.

Spectroscopic Data of Asperfuran
The structural elucidation of Asperfuran relies heavily on the interpretation of its NMR and

mass spectra. The following tables summarize the key quantitative data obtained from these

analytical techniques.

Mass Spectrometry Data
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High-resolution mass spectrometry confirms the molecular formula of Asperfuran as

C₁₃H₁₄O₃. The experimental LC-MS/MS data reveals a precursor ion and characteristic

fragmentation pattern crucial for its identification.

Table 1: Mass Spectrometry Data for Asperfuran

Parameter Value Source

Molecular Formula C₁₃H₁₄O₃ PubChem

Precursor Ion ([M+H]⁺) m/z 219.101 PubChem

Major Fragment Ions (m/z) Relative Abundance PubChem

139.038879 100 PubChem

111.043686 50.89 PubChem

121.039604 17.78 PubChem

145.068268 7.08 PubChem

163.041550 6.99 PubChem

Nuclear Magnetic Resonance (NMR) Data
While a complete, officially published dataset of ¹H and ¹³C NMR data from the original

structure elucidation paper by Pfefferle et al. (1990) is not readily available in the public

domain, a ¹³C NMR spectrum is accessible through SpectraBase. The chemical shifts provide

insight into the carbon skeleton of the molecule. The ¹H NMR data, once obtained, would offer

detailed information on the proton environment and connectivity.

Table 2: ¹³C NMR Spectroscopic Data for Asperfuran

Atom Number Chemical Shift (δ) ppm

Data not available in a tabulated format in the

initial search results. A visual spectrum is

available on SpectraBase.
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Table 3: ¹H NMR Spectroscopic Data for Asperfuran

Atom Number
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Detailed ¹H NMR data

from the primary

literature could not be

retrieved in the initial

search.

Experimental Protocols
The following sections describe generalized yet detailed methodologies for the spectroscopic

analysis of Asperfuran, based on standard practices for the characterization of fungal

metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A purified sample of Asperfuran (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL).

The solution is transferred to a 5 mm NMR tube.

For quantitative NMR (qNMR), a known amount of an internal standard may be added.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a

cryoprobe for enhanced sensitivity.

Experiments:

¹H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and

coupling constants.
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¹³C NMR: Proton-decoupled carbon experiment to identify the chemical shifts of all carbon

atoms.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, crucial for establishing the connectivity of the

molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)
Sample Preparation:

A dilute solution of the purified Asperfuran sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

The solution is typically introduced into the mass spectrometer via liquid chromatography

(LC) or direct infusion.

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Ionization Mode: ESI in positive ion mode is commonly used for this class of compounds to

generate the protonated molecule [M+H]⁺.

Analysis Mode:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1251189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Full Scan MS: To determine the accurate mass of the molecular ion and confirm the

elemental composition.

Tandem MS (MS/MS): The precursor ion ([M+H]⁺) is isolated and fragmented by collision-

induced dissociation (CID) to generate a characteristic fragmentation pattern, which aids

in structural confirmation.

Analytical Workflow and Visualization
The logical flow of experiments for the spectroscopic analysis of Asperfuran is a critical

component of the structural elucidation process. The following diagrams, generated using the

DOT language, illustrate this workflow and the logical relationships in the analysis.
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Caption: Workflow for the isolation and spectroscopic analysis of Asperfuran.

No specific signaling pathways for Asperfuran were identified in the initial literature search.

Therefore, a diagram illustrating a known signaling pathway is not included. The provided

workflow diagram outlines the necessary steps from fungal culture to the final structural

elucidation of the compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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